Propionylshikonin

説明

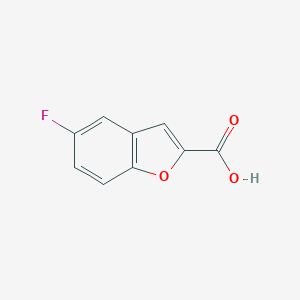

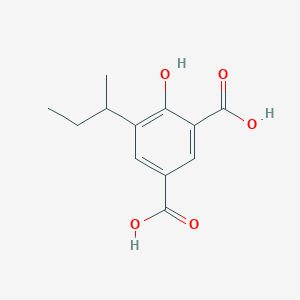

Propionylshikonin is a derivative of shikonin, a compound found in the roots of Lithospermum erythrorhizon . It was first isolated using silica gel column chromatography and preparative TLC . The structure of this pigment was identified through NMR and mass spectrometric analysis .

Synthesis Analysis

The synthesis of this compound involves the isolation of a shikonin derivative from the roots of Lithospermum erythrorhizon . This process uses silica gel column chromatography and preparative TLC .Molecular Structure Analysis

The molecular structure of this compound was identified using NMR and mass spectrometric analysis . In a study, it was found that this compound demonstrated stronger binding and stability than acetylshikonin .Chemical Reactions Analysis

Shikonins, including this compound, are the main naphthoquinones in the root periderm of Echium plantagineum . These red pigments have been used as dyes or for medicinal uses since ancient times .科学的研究の応用

Isolation and Identification

- Propionylshikonin, a shikonin derivative, was first isolated from the roots of Lithospermum erythrorhizon using chromatography techniques. Its structure was confirmed by NMR and mass spectrometric analysis, marking its first discovery in nature (Cho, Paik, & Hahn, 1999).

Antiviral Properties

- This compound has been studied for its effects on viral RNA. It was found to inhibit the binding of tobacco mosaic virus (TMV) RNA to wheat germ ribosome in vitro, with inhibition rates ranging from 26.4% to 63.6% (Chen et al., 2012).

Applications in Cancer Research

- In cancer research, this compound has shown potential as an inhibitor of the CREBBP bromodomain, a target for anticancer drug design. Molecular dynamics simulations and energy calculations suggest stronger binding and stability of this compound compared to other derivatives (Mitra & Dash, 2018).

Pharmacological and Antioxidant Effects

- Shikonin derivatives, including this compound, have been studied for their antioxidant activities. These compounds, except for one, exhibited significant antioxidant effects in various assays, suggesting their potential in natural antioxidant sources (Han, Xinchu, & Bi, 2008).

Anti-Inflammatory Properties

- Shikonin derivatives, such as this compound, inhibited nitric oxide and prostaglandin E2 production in mouse macrophage cells. This indicates their potential anti-inflammatory properties, mediated through the downregulation of NF-kappaB activation (Cheng et al., 2008).

作用機序

Propionylshikonin has been studied as an inhibitor of CREBBP bromodomain . It was found to make direct contacts with the important conserved residues of the active site . The mechanism of non-bonded interactions between this compound and CREBBP bromodomain was described using QM/MM energy calculation .

将来の方向性

特性

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBQFLWCDFTEQG-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936681 | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162283-70-7 | |

| Record name | 1,4-Naphthalenedione, 5,8-dihydroxy-2-((1R)-4-methyl-1-(1-oxopropoxy)-3-pentenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162283707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)

![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)